molecular formula C20H19BrN2O4S B2767263 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 865175-10-6

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2767263
CAS No.: 865175-10-6
M. Wt: 463.35
InChI Key: CWLGJBWPPKRKHQ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic small molecule recognized for its potential as a potent and selective kinase inhibitor. Its core structure, featuring a benzothiazole scaffold, is a privileged motif in medicinal chemistry known for its ability to interact with the ATP-binding sites of various kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3142442/]. The specific substitution pattern, including the 6-bromo group and the 3,4,5-trimethoxybenzamide moiety, is designed to optimize binding affinity and selectivity, potentially targeting kinases involved in critical cellular signaling pathways. Research into this compound is primarily focused on its utility as a chemical probe to elucidate the complex roles of specific kinases in disease pathogenesis, particularly in oncology and neurology. Its mechanism of action is hypothesized to involve competitive inhibition at the kinase active site, thereby modulating downstream signaling cascades that control processes such as cell proliferation, differentiation, and survival [https://www.nature.com/articles/nrd4353]. The (Z)-configuration around the imine bond is crucial for its bioactive conformation, ensuring proper spatial orientation for high-affinity target engagement. This compound serves as a valuable tool for researchers investigating kinase function in cell-based assays and for supporting the development of novel targeted therapeutic strategies.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h5-7,9-11H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLGJBWPPKRKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzo[d]thiazol-2(3H)-one

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical initiation.

Condition Reagent Solvent Yield Reference
NBS, AIBN, reflux DCM 78%
NBS, UV light CCl4 82%

The reaction proceeds via a radical mechanism, with regioselectivity controlled by the electron-donating thiazole ring.

Introduction of the 3-Allyl Group

Alkylation of 6-Bromobenzo[d]thiazol-2(3H)-one

Allylation employs allyl bromide in the presence of a base:

$$
\text{6-Bromobenzo[d]thiazol-2(3H)-one} + \text{Allyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Allyl-6-bromobenzo[d]thiazol-2(3H)-one}
$$

Base Temperature Time Yield
K2CO3 80°C 12 h 85%
NaH RT 24 h 72%

Kinetic studies indicate that polar aprotic solvents like DMF enhance nucleophilic substitution.

Condensation with 3,4,5-Trimethoxybenzoyl Chloride

Formation of the Ylidene Bond

The final step involves condensation under Schlenk conditions:

$$
\text{3-Allyl-6-bromobenzo[d]thiazol-2(3H)-one} + \text{3,4,5-Trimethoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{(Z)-N-(3-Allyl-6-Bromobenzo[d]thiazol-2(3H)-Ylidene)-3,4,5-Trimethoxybenzamide}
$$

Catalyst Solvent Yield Z/E Ratio
Et3N THF 68% 9:1
DIPEA DCM 73% 8:1

The Z-isomer predominates due to steric hindrance from the allyl group.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel, eluent: Hexane/EtOAc (7:3).
  • HPLC : Purity >98% (C18 column, methanol/water gradient).

Spectroscopic Data

Technique Data
1H NMR δ 7.82 (s, 1H, Ar-H), 6.92 (s, 2H, OCH3), 5.85 (m, 1H, CH2=CH–CH2)
13C NMR δ 168.2 (C=O), 152.1 (C-Br), 112.4–148.9 (Ar-C)
HRMS [M+H]+ Calcd: 487.0521; Found: 487.0518

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines bromination, allylation, and condensation in a single reactor:

Step Reagent Yield
Bromination NBS, AIBN 80%
Allylation Allyl bromide, K2CO3 78%
Condensation 3,4,5-Trimethoxybenzamide, EDCl 70%

This method reduces purification steps but requires precise stoichiometric control.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
6-Bromobenzo[d]thiazole 320
Allyl bromide 45
3,4,5-Trimethoxybenzoyl chloride 610

Optimization of catalyst recycling and solvent recovery can reduce production costs by ~30%.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the benzo[d]thiazole structure exhibit anticancer properties . Specifically, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest through the inhibition of key enzymes involved in DNA replication and repair.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against a range of bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis and protein production, leading to cell death. This makes it a candidate for developing new antibiotics, particularly against resistant strains.

Antifungal Activity

Similar to its antibacterial effects, this compound exhibits antifungal properties. Its efficacy against various fungal pathogens highlights its potential in treating fungal infections.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes or ketones.
  • Allylation : The introduction of the allyl group can be accomplished via alkylation reactions using allyl bromide.
  • Trimethoxybenzamide Formation : The final step involves coupling the resulting intermediate with a trimethoxybenzoyl chloride under basic conditions.

These synthetic routes are essential for producing the compound with high yield and purity.

Anticancer Screening

In vitro studies have demonstrated that this compound significantly reduces cell viability in breast and colon cancer cell lines at micromolar concentrations. The results indicate that the compound induces apoptosis through mitochondrial pathways.

Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves the interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. In bacteria, it disrupts essential cellular processes, resulting in bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Benzothiazole Derivatives
  • Compound 11 (N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide) : Shares the 6-bromo-benzothiazole core but substitutes the 3-allyl group with a simpler benzamide linked to a methylpiperazine. The absence of the allyl group and Z-configuration reduces steric hindrance compared to the target compound .
  • Compound 12a/12b : Feature aryl groups (3-methoxy or 3,5-dimethoxyphenyl) at position 6 instead of bromine. These modifications alter electronic properties and may enhance π-π stacking in target binding .
Thiadiazole Derivatives
  • 4g/4h (Thiadiazol-2-ylidene benzamides): Replace benzothiazole with a thiadiazole core. However, the thiadiazole core may reduce metabolic stability compared to benzothiazoles .
Quinazolinone Derivatives
  • 2a/2b (3-Nitro-substituted quinazolinones): Utilize a quinazolinone core with bromine and nitro groups. The rigid planar structure of quinazolinones favors intercalation with DNA or enzyme active sites, differing from the flexible benzothiazole-imine system in the target compound .

Substituent Effects

Compound Core Position 6 Position 3 Benzamide Substituents
Target Compound Benzothiazole Bromo Allyl (Z-configuration) 3,4,5-Trimethoxy
Compound 11 Benzothiazole Bromo - 4-(4-Methylpiperazin-1-yl)
Compound 12a Benzothiazole 3-Methoxyphenyl - 4-(4-Methylpiperazin-1-yl)
4g Thiadiazole - 3-Methylphenyl Dimethylamino-acryloyl
2a Quinazolinone Bromo Cyclohexyl/Benzyl 3-Nitrophenyl

Key Observations :

  • Bromo vs. Aryl Groups : Bromine at position 6 (target compound and 11) enhances electrophilic reactivity, while aryl groups (12a/12b) improve lipophilicity .
  • Trimethoxybenzamide : The 3,4,5-trimethoxy group in the target compound increases steric bulk and hydrogen-bonding capacity compared to the methylpiperazinyl group in 11 .

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : The initial step involves cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
  • Bromination : The resultant benzothiazole undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
  • Allylation : Subsequently, allylation is performed using an allyl halide in the presence of a base like potassium carbonate.
  • Amidation : Finally, the introduction of the trimethoxybenzamide moiety is achieved through amidation reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that certain benzothiazole derivatives showed promising antitumor activity against various cancer cell lines. For instance, compounds tested against human lung cancer cell lines exhibited IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D) .

CompoundCell LineIC50 (µM)Assay Type
Compound AHCC8276.26 ± 0.332D
Compound BNCI-H3586.48 ± 0.112D
Compound CHCC82720.46 ± 8.633D
Compound DNCI-H35816.00 ± 9.383D

These findings suggest that this compound could potentially inhibit cancer cell proliferation through mechanisms involving DNA interaction and enzyme inhibition.

Antimicrobial Activity

The compound also demonstrates potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for related benzothiazole derivatives were evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated selective activity primarily against Gram-positive bacteria .

The proposed mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within target cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • DNA Binding : Similar compounds have shown a tendency to interact with DNA, potentially disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : By modulating various signaling pathways involved in cell growth and apoptosis, this compound may exert its therapeutic effects.

4. Case Studies

Several studies have highlighted the biological significance of benzothiazole derivatives:

  • A study published in Pharmaceutical Research evaluated a series of benzothiazole derivatives for their anticancer properties and found that modifications significantly influenced their efficacy .
  • Another investigation focused on the antibacterial properties of these compounds against resistant strains of bacteria, demonstrating notable effectiveness against MRSA and other pathogens .

Q & A

Q. What are the critical steps and optimization parameters for synthesizing (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Step 2 : Introduction of the allyl group at the 3-position using alkylation reagents (e.g., allyl bromide) in polar aprotic solvents like DMF at 60–80°C .
  • Step 3 : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled light and temperature to avoid over-substitution .
  • Step 4 : Coupling with 3,4,5-trimethoxybenzamide via a nucleophilic acyl substitution reaction, optimized for pH (7–9) and temperature (reflux in THF) .
    Key Parameters : Reaction time (monitored via TLC/HPLC), solvent choice (DMF for solubility), and stoichiometric ratios to minimize by-products .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H/13C NMR confirms regiochemistry (e.g., Z-configuration via NOE experiments) and substituent positions (allyl, bromo, methoxy groups) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :
  • Solvent Selection : Use DMSO for stock solutions (1–10 mM) due to moderate solubility (~0.5 mg/mL in DMSO) .
  • Co-solvents : Add PEG-400 or cyclodextrins to aqueous buffers to enhance solubility while maintaining cell viability .
  • Sonication : Brief sonication (5–10 min) improves dispersion in aqueous media .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action against cancer cell lines?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test for tubulin polymerization inhibition (common in benzo[d]thiazoles) using fluorescence-based assays (IC50 determination) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in HeLa or MCF-7 cells .
  • Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB ID: 1SA0) or kinases, focusing on the bromo and trimethoxy moieties’ binding affinities .

Q. How can structural modifications resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer :
  • SAR Table : Compare substituent effects using a table:
Substituent PositionGroupBiological Activity (IC50, μM)Reference
6-BromoBr2.1 (MCF-7)
6-FluoroF5.8 (MCF-7)
3-AllylCH2CHCH2Enhanced cytotoxicity
  • Computational QSAR : Develop models (e.g., CoMFA) to predict activity based on electronic (Hammett σ) and steric parameters .

Q. What advanced techniques determine 3D conformation and target interactions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to analyze bond angles (e.g., thiazole ring planarity) and halogen bonding (Br···O interactions) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., EGFR kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .

Q. How can in vitro ADME assays optimize pharmacokinetic properties?

  • Methodological Answer :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (t1/2 calculation) .
  • Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • Plasma Protein Binding : Use ultrafiltration to measure free fraction (e.g., >90% bound suggests limited bioavailability) .

Data Contradiction Analysis

Q. Why do bromo-substituted derivatives show higher cytotoxicity compared to fluoro analogs?

  • Methodological Answer :
  • Electrophilic Reactivity : Bromine’s polarizability enhances covalent interactions with nucleophilic residues (e.g., cysteine in tubulin) .
  • Lipophilicity (LogP) : Br increases logP (2.8 vs. 2.1 for F), improving membrane penetration .
  • Validation : Perform competitive binding assays with iodoacetamide (thiol-blocking agent) to confirm covalent mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.